Kanzonol D

Natural Product Chemistry Flavonoid Structure Structure-Activity Relationship (SAR)

Kanzonol D is a mono-prenylated flavonoid (C20H18O4; MW 322.35) isolated from Glycyrrhiza glabra and G. eurycarpa. Its defining C-3' mono-prenylation on the B-ring differentiates it from di-prenylated analogs like Kanzonol C (PTP1B IC50 0.31–0.97 µM) and Kanzonol E, making it an essential reference standard for SAR-driven medicinal chemistry, NO/NF-κB pathway dissection, and QC standardization of licorice botanicals. Substituting with generic flavonoids invalidates comparative data. Supplied as a yellow crystalline powder at ≥98% purity (HPLC). Bulk quantities available.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
Cat. No. B12369433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanzonol D
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)C
InChIInChI=1S/C20H18O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-11,21-22H,4H2,1-2H3
InChIKeyNRUOYYDQBWDRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanzonol D: Sourcing and Baseline Characterization of a Licorice-Derived Prenylated Flavone


Kanzonol D is a naturally occurring prenylated flavonoid compound primarily isolated from the roots and hairy root cultures of various Glycyrrhiza species, including G. glabra and G. eurycarpa [1]. It is a member of the flavone subclass, characterized by a specific isoprenoid (prenyl) substitution on its phenyl ring, a structural feature that often modulates bioactivity . Its molecular formula is C20H18O4 with a molecular weight of 322.35 g/mol, and it is supplied as a yellow crystalline powder soluble in organic solvents like DMSO, methanol, and ethanol [2].

Why Substituting Kanzonol D with Generic Flavonoids Introduces Uncontrolled Experimental Variability


Substituting Kanzonol D with other common flavonoids or even other kanzonol analogs from licorice introduces significant scientific risk. The unique mono-prenylation pattern of Kanzonol D distinguishes it from di-prenylated analogs like Kanzonol C, which is known for potent PTP1B inhibition (IC50 0.31-0.97 µM) , or the closely related Kanzonol E, which may exhibit different bioactivity profiles due to variations in substitution [1]. Unlike more abundant and extensively studied licorice flavonoids such as glabridin or licochalcone A, Kanzonol D has a distinct combination of structural features and an incompletely defined bioactivity landscape, making it a specific tool for probing structure-activity relationships (SAR) around prenylated flavones. Generic substitution, therefore, cannot guarantee the same biological outcomes or mechanistic insights, invalidating experimental results and procurement efforts.

Quantitative Evidence Guide: Differentiating Kanzonol D from Closest Analogs


Structural Differentiation from Closest Kanzonol Analogs (C and E) via Prenylation Pattern

Kanzonol D possesses a distinct mono-prenyl group at the C-3' position of the B-ring. This structural arrangement differentiates it from Kanzonol C, which is a di-prenylated chalcone , and Kanzonol E, a structural isomer also reported from Glycyrrhiza eurycarpa [1]. This specific substitution pattern is the primary quantifiable differentiator and is hypothesized to dictate its unique target engagement profile relative to its analogs.

Natural Product Chemistry Flavonoid Structure Structure-Activity Relationship (SAR)

Anti-Inflammatory Potential: NO Production and NF-κB Suppression

Kanzonol D exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production and suppressing the activation of the NF-κB pathway . This is a characteristic activity of many licorice flavonoids, and Kanzonol D is positioned as a specific tool to probe this mechanism. While direct comparative quantitative data for Kanzonol D against a specific analog in the same assay is not publicly available, its reported activity is aligned with the class of prenylated flavonoids known for modulating these inflammatory mediators.

Inflammation Nitric Oxide NF-κB Immunopharmacology

In Silico and Class-Level Inference of Anticancer Cytotoxicity

Kanzonol D is described as possessing anticancer properties based on cytotoxicity assays . This activity is consistent with other prenylated flavonoids found in licorice, such as glabridin, which has shown cytotoxic effects against various cancer cell lines (e.g., MCF-7, HCT116) with IC50 values in the range of 5.6 to 33.6 µg/mL [1]. This class-level inference suggests Kanzonol D may have a similar or superior profile, but direct, publicly reported quantitative comparison data for Kanzonol D itself is currently lacking.

Oncology Cytotoxicity Natural Products Cancer Cell Lines

Procurement-Ready Purity Verification: High Analytical Specification

Reputable vendors provide Kanzonol D with a high purity specification of 95-99% as determined by HPLC (with DAD or ELSD), with identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . This quantitative purity metric is a critical differentiator for procurement, ensuring that experimental outcomes are attributed to the target compound and not to impurities, which is a significant risk when sourcing rare natural products from non-specialized suppliers.

Analytical Chemistry Quality Control HPLC NMR

Validated Application Scenarios for Kanzonol D in Academic and Industrial Research


Structure-Activity Relationship (SAR) Studies of Prenylated Flavonoids

Kanzonol D serves as an essential reference compound in SAR investigations focused on licorice-derived flavonoids. Its specific mono-prenylation pattern at the C-3' position of the B-ring provides a distinct structural template compared to di-prenylated analogs like Kanzonol C or isomeric flavones like Kanzonol E [1]. Researchers can use Kanzonol D to systematically evaluate how the number and position of prenyl groups influence target binding and biological efficacy, a common approach in medicinal chemistry campaigns to optimize lead compounds .

Specialized Probe for Inflammatory Pathway Analysis (NF-κB/NO Axis)

In immunology and inflammation research, Kanzonol D is employed as a specialized tool to dissect the nitric oxide (NO) and NF-κB signaling pathways . While many flavonoids modulate these pathways, the unique structure of Kanzonol D makes it a valuable probe for comparing the efficacy and mechanism of action against more common inhibitors like licochalcone A or non-prenylated flavones. This allows researchers to identify structure-specific effects on inflammatory mediator production in cell-based models .

Quality Control and Phytochemical Fingerprinting of Licorice Extracts

In industrial settings, such as the development of nutraceuticals or botanical drugs, highly pure Kanzonol D (≥98%) is used as an analytical reference standard . Its presence and concentration can serve as a specific marker for certain Glycyrrhiza species or extraction methods, aiding in the quality control, standardization, and authentication of licorice-based raw materials and finished products. This ensures batch-to-batch consistency, which is a regulatory requirement for botanical products .

Comparative Cytotoxicity Profiling in Oncology Research

For oncology research groups focused on natural products, Kanzonol D is a key compound for comparative cytotoxicity profiling against well-studied licorice flavonoids like glabridin [2]. By comparing the IC50 values and mechanisms of cell death induced by Kanzonol D versus these analogs, researchers can determine if its unique structural features confer advantages in selectivity or potency against specific cancer cell lines. This targeted approach supports the rational design of more effective or selective flavonoid-based anticancer agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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